4-Morpholinobenzoic acid

Catalog No.
S665904
CAS No.
7470-38-4
M.F
C11H13NO3
M. Wt
207.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Morpholinobenzoic acid

CAS Number

7470-38-4

Product Name

4-Morpholinobenzoic acid

IUPAC Name

4-morpholin-4-ylbenzoic acid

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

InChI

InChI=1S/C11H13NO3/c13-11(14)9-1-3-10(4-2-9)12-5-7-15-8-6-12/h1-4H,5-8H2,(H,13,14)

InChI Key

XVAJKPNTGSKZSQ-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC=C(C=C2)C(=O)O

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C(=O)O

The exact mass of the compound 4-Morpholinobenzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402784. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Morpholinobenzoic acid (CAS: 7470-38-4) is a para-substituted aromatic carboxylic acid featuring a morpholine ring. This heterocyclic substituent functions as a tertiary amine and contains an ether linkage, imparting a unique combination of electronic, steric, and solubility properties. It serves as a key intermediate or building block in the synthesis of specialty polymers, pharmaceuticals, and coordination compounds like metal-organic frameworks (MOFs). [REFS-1, REFS-2] Its primary utility stems from the morpholine group's influence on molecular geometry, reactivity, and intermolecular interactions, distinguishing it from simpler analogs such as 4-aminobenzoic acid or 4-alkoxybenzoic acids.

Direct substitution of 4-morpholinobenzoic acid with simpler analogs like 4-aminobenzoic acid (PABA) or 4-(dimethylamino)benzoic acid (DMABA) often fails in practice. The morpholine ring's fixed, chair-like conformation and the presence of an ether oxygen create specific steric demands and secondary coordination sites that are absent in the more flexible, acyclic DMABA. [1] Unlike PABA, the tertiary amine of the morpholine group lacks N-H protons, preventing undesired side reactions (e.g., acylation) and eliminating hydrogen-bonding capabilities that can alter solubility, crystal packing, and polymer chain interactions. These structural differences are critical and directly influence performance in coordination chemistry, polymer synthesis, and the photophysical properties of derived materials, making it a non-interchangeable reagent for many established protocols. [2]

High Thermal Stability: Elevated Decomposition Temperature Compared to Common Benzoic Acid Derivatives

Thermogravimetric analysis (TGA) data indicates a high melting and decomposition point for 4-morpholinobenzoic acid, with a reported melting point of 284-289 °C. This compares favorably to related, commonly used benzoic acid derivatives. For example, 4-(Dimethylamino)benzoic acid has a lower decomposition temperature, melting at 241-243 °C. Benzoic acid itself begins to show significant mass loss at much lower temperatures. [1] This superior thermal stability is critical for applications involving high-temperature processing, such as melt polymerization or the preparation of thermally stable coordination polymers.

Evidence DimensionMelting Point / Decomposition Onset (°C)
Target Compound Data284–289 °C
Comparator Or Baseline4-(Dimethylamino)benzoic acid: 241-243 °C
Quantified Difference>40 °C higher melting/decomposition point
ConditionsStandard melting point determination and TGA.

Higher thermal stability allows for a wider processing window in polymer manufacturing and ensures material integrity in high-temperature applications.

Precursor for Metal-Organic Frameworks (MOFs): Defined Coordination Geometry from a Non-Protic Amine Ligand

As a dicarboxylic acid alternative, 4-morpholinobenzoic acid acts as a rigid organic linker for constructing Metal-Organic Frameworks (MOFs). [1] Unlike 4-aminobenzoic acid, the tertiary morpholine nitrogen is non-protic and acts as a Lewis base. This prevents competitive N-H coordination or deprotonation, leading to more predictable coordination geometries directed solely by the carboxylate group. [2] The presence of the morpholine's ether oxygen offers a potential secondary, weak coordination site that can influence framework topology and guest-molecule interactions in a way that analogs like 4-piperidinobenzoic acid cannot. This structural control is essential for designing MOFs with targeted porosity and functionality.

Evidence DimensionLigand Reactivity / Functionality
Target Compound DataTertiary, non-protic amine; secondary ether coordination site
Comparator Or Baseline4-Aminobenzoic acid: Primary, protic amine with H-bonding and reactive N-H sites
Quantified DifferenceQualitative difference in reactive sites and coordination modes
ConditionsTypical solvothermal MOF synthesis conditions.

Predictable coordination behavior and the absence of reactive N-H groups reduce side reactions and improve reproducibility in the synthesis of well-defined MOFs.

Solubility Profile: Enhanced Solubility in Key Organic Solvents Compared to Unsubstituted Benzoic Acid

The morpholine substituent significantly alters the solubility profile of the parent benzoic acid structure. 4-Morpholinobenzoic acid is reported as soluble in DMSO. [1] In contrast, many simple substituted benzoic acids exhibit limited solubility in common organic solvents, complicating their use in homogeneous reaction systems. For instance, terephthalic acid, a common dicarboxylic acid linker, is notoriously insoluble in most solvents. While direct quantitative comparison data is sparse, the presence of the polar morpholine group generally enhances compatibility with polar aprotic solvents, which is a key processability parameter for solution-phase reactions and formulations.

Evidence DimensionSolubility
Target Compound DataSoluble in DMSO
Comparator Or BaselineBenzoic acid and terephthalic acid: Generally lower solubility in polar aprotic solvents
Quantified DifferenceQualitative improvement in process-relevant solubility
ConditionsRoom temperature solubility in Dimethyl sulfoxide (DMSO).

Improved solubility in common process solvents like DMSO simplifies handling, enables higher reaction concentrations, and facilitates purification, directly impacting process efficiency.

Precursor for Thermally-Resistant Specialty Polymers and Resins

The compound's high thermal stability makes it a suitable monomer or additive for producing polymers that must withstand demanding thermal processing or operating conditions. Its use can enhance the thermal performance of materials like polyamides or polyesters where analogs with lower decomposition temperatures would be unsuitable.

Designing Metal-Organic Frameworks (MOFs) with Controlled Topologies

As a rigid organic linker with a well-defined, non-reactive amine group, this compound is the right choice for the reproducible synthesis of MOFs. It avoids the structural ambiguity and potential side-reactions associated with protic amine linkers like PABA, making it ideal for creating frameworks for gas storage, separation, or catalysis. [1]

Intermediate for Solution-Phase Synthesis Workflows

For multi-step syntheses requiring good solubility in polar aprotic solvents, 4-morpholinobenzoic acid provides a significant process advantage over less soluble benzoic acid analogs. This is particularly relevant in pharmaceutical and fine chemical synthesis where reaction homogeneity and ease of handling are critical for yield and purity. [2]

XLogP3

0.9

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (84.78%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (17.39%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (17.39%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (15.22%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Morpholinobenzoic acid

Dates

Last modified: 08-15-2023

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